(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
Description
The compound “(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone” features a unique hybrid structure combining an isothiazole core substituted with an amino group and a p-tolyl (methylphenyl) moiety, linked via a methanone bridge to a 4-(4-methoxyphenyl)piperazine group. While direct data on its synthesis or applications are absent in the provided evidence, inferences can be drawn from structurally related compounds.
Properties
IUPAC Name |
[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-15-3-5-16(6-4-15)20-19(23)21(29-24-20)22(27)26-13-11-25(12-14-26)17-7-9-18(28-2)10-8-17/h3-10H,11-14,23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKSLQSVOMHJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule featuring an isothiazole ring and a piperazine moiety, which suggests potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 382.49 g/mol. The structure includes:
- Isothiazole ring : Contributes to the biological activity.
- Piperazine ring : Known for its role in various pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the isothiazole ring.
- Introduction of the p-tolyl group.
- Attachment of the piperazine moiety to the methanone group.
Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Antiviral Activity
Research indicates that derivatives of isothiazole, including this compound, exhibit significant antiviral properties. They are being explored for their potential in developing new antiviral agents.
Antioxidant Properties
Studies have shown that thiazole derivatives possess antioxidant activities, which can mitigate oxidative stress in biological systems. This property may contribute to their therapeutic efficacy in various diseases.
Anti-inflammatory Effects
Preliminary findings suggest that compounds similar to (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone may exhibit anti-inflammatory effects, although detailed studies are required to confirm these activities .
Case Studies
- Study on Anticancer Activity : A study demonstrated that related compounds showed moderate to high growth inhibitory activities against cultured leukemia cells, indicating potential anticancer properties .
- Uroselective Activity : The compound has been investigated for its uroselective alpha-adrenoceptor antagonistic activity, which could be beneficial in treating benign prostatic hyperplasia (BPH) .
The exact mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the interaction between the isothiazole and piperazine rings plays a crucial role in modulating various biological pathways.
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Piperazine-Linked Methanone Derivatives
Compounds sharing the (aryl)(piperazinyl)methanone scaffold (e.g., , compounds 12–15) provide insights into substituent effects:
Key Observations :
- Amino vs. Nitro Groups: Amino-substituted analogs (e.g., compound 14) exhibit lower melting points and viscous oil states compared to nitro derivatives (e.g., compound 12), likely due to reduced intermolecular hydrogen bonding . The target compound’s 4-amino group may similarly confer oil-like consistency.
- Substituent Position : The para-methoxy group on the target’s piperazine may enhance solubility and metabolic stability compared to meta-substituted analogs (e.g., compound 12).
Heterocyclic Core Variations
The isothiazole core differentiates the target compound from thiazole, triazole, and pyrazole derivatives (Evidences 2–3, 6–8):
Key Observations :
- Electron-Deficient vs. Electron-Rich Cores: Thiazole and pyrazole derivatives (e.g., compound 4, pyrazoline [8]) often exhibit bioactivity modulated by electron-withdrawing groups (e.g., Cl, F). The target’s isothiazole core, with an electron-donating amino group, may favor interactions with nucleophilic targets.
- Planarity and Conformation : Isostructural thiazole derivatives () adopt planar conformations with perpendicular fluorophenyl groups, suggesting the target’s p-tolyl group may similarly influence molecular stacking .
Substituent Effects on Bioactivity and Stability
- Methoxy Groups : The para-methoxy group on the target’s piperazine is analogous to compound 12’s meta-methoxy substituent. Para-substitution typically enhances steric accessibility for target binding compared to meta .
- Halogen vs. Methyl Groups : Chloro and bromo derivatives () exhibit antimicrobial activity, while methyl groups (p-tolyl in the target) may enhance lipophilicity and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
